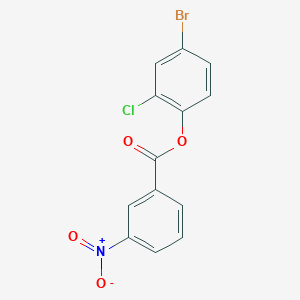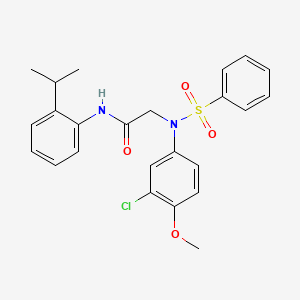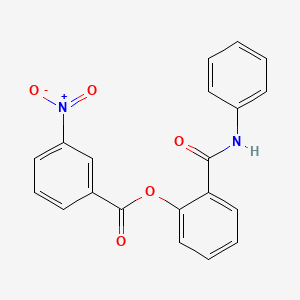![molecular formula C20H19N3O4 B3551832 ethyl 3-[3,5-dimethyl-4-(3-nitrophenyl)-1H-pyrazol-1-yl]benzoate](/img/structure/B3551832.png)
ethyl 3-[3,5-dimethyl-4-(3-nitrophenyl)-1H-pyrazol-1-yl]benzoate
Overview
Description
Ethyl 3-[3,5-dimethyl-4-(3-nitrophenyl)-1H-pyrazol-1-yl]benzoate, also known as DMPB, is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. DMPB is a pyrazole-based compound that possesses unique chemical properties that make it an attractive candidate for research in drug development, material science, and other areas.
Mechanism of Action
The exact mechanism of action of ethyl 3-[3,5-dimethyl-4-(3-nitrophenyl)-1H-pyrazol-1-yl]benzoate is not fully understood. However, studies have suggested that the compound exerts its effects by modulating various signaling pathways in cells. This compound has been shown to activate the Nrf2-ARE pathway, which plays a critical role in cellular defense against oxidative stress. The compound has also been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. The compound has been reported to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. This compound has also been found to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, the compound has been shown to induce apoptosis in cancer cells and inhibit their proliferation.
Advantages and Limitations for Lab Experiments
Ethyl 3-[3,5-dimethyl-4-(3-nitrophenyl)-1H-pyrazol-1-yl]benzoate has several advantages for use in lab experiments. The compound is stable and has a long shelf life, making it easy to handle and store. This compound is also soluble in various solvents, which makes it easy to prepare solutions of different concentrations. However, one limitation of using this compound in lab experiments is that it is relatively expensive compared to other compounds.
Future Directions
There are several future directions for research on ethyl 3-[3,5-dimethyl-4-(3-nitrophenyl)-1H-pyrazol-1-yl]benzoate. One potential avenue of research is to investigate the compound's potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Another area of research could focus on developing novel drug delivery systems for this compound to improve its bioavailability and efficacy. Additionally, further studies could be conducted to elucidate the exact mechanism of action of this compound and its effects on various signaling pathways in cells.
Scientific Research Applications
Ethyl 3-[3,5-dimethyl-4-(3-nitrophenyl)-1H-pyrazol-1-yl]benzoate has been extensively studied for its potential applications in drug development. Several studies have reported that this compound exhibits potent anti-inflammatory, antioxidant, and anticancer activities. The compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cells. Additionally, this compound has been found to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy.
properties
IUPAC Name |
ethyl 3-[3,5-dimethyl-4-(3-nitrophenyl)pyrazol-1-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-4-27-20(24)16-8-6-9-17(12-16)22-14(3)19(13(2)21-22)15-7-5-10-18(11-15)23(25)26/h5-12H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXOUQJOWOVVNMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)N2C(=C(C(=N2)C)C3=CC(=CC=C3)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B3551756.png)
![4-[(2-methylbenzyl)(methylsulfonyl)amino]-N-1-naphthylbenzamide](/img/structure/B3551763.png)
![2-{[N-(4-chlorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-furylmethyl)benzamide](/img/structure/B3551765.png)
![3-bromo-N-({[3-chloro-4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3551779.png)



![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-phenylglycinamide](/img/structure/B3551809.png)
![N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B3551814.png)


![N-(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B3551840.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,4-dimethylphenyl)-N~2~-(2-ethoxyphenyl)glycinamide](/img/structure/B3551841.png)
![2-(4-bromophenyl)-3-[2-(4-methyl-2-nitrophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B3551857.png)